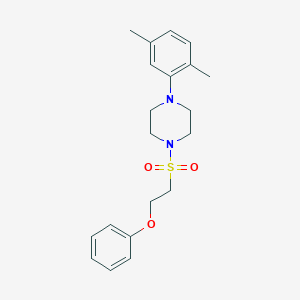
1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity or basicity, reactivity with other substances, and stability under various conditions.科学研究应用
Enzymatic Metabolism and Drug Development
"1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated for its metabolism using human liver microsomes and recombinant enzymes. This research is crucial for understanding the metabolic pathways of novel antidepressants in drug development, highlighting the compound's oxidation processes and the enzymes involved. Such studies are foundational for pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Materials Science and Self-Assembly
In materials science, the interaction of piperazine with sulfonyldiphenol has been explored, demonstrating self-assembled channel structures. This research provides insights into the molecular design of new materials with potential applications in catalysis, separation processes, or nanotechnology (Coupar et al., 1996).
Antibacterial and Anthelmintic Activities
The compound's derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Such studies are vital for discovering new potential treatments for infectious diseases and contribute to the field of antimicrobial resistance (Khan et al., 2019).
Pharmacological Effects in Depression Treatment
Research on "1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004)" also extends to its pharmacological effects, particularly in the treatment of major depressive disorder. This compound shows promise due to its multimodal mechanism, affecting various serotonin receptors and transporters, which could offer a new therapeutic option for depression (Mørk et al., 2012).
Adenosine Receptor Antagonism
In the field of medicinal chemistry, derivatives of piperazine have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and selectivity. This research is pivotal for drug discovery efforts targeting cardiovascular diseases, cancer, and inflammatory conditions (Borrmann et al., 2009).
Molecular Structure Analysis
Further, the structural analysis of piperazine derivatives provides valuable information on their potential applications in drug design and development. Studies focusing on molecular configurations, intramolecular interactions, and crystal packing contribute to the understanding of how structural features correlate with biological activity (Arbi et al., 2017).
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
未来方向
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-17-8-9-18(2)20(16-17)21-10-12-22(13-11-21)26(23,24)15-14-25-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQCYOFNCOARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
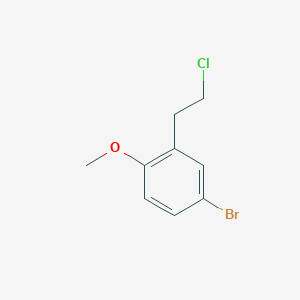
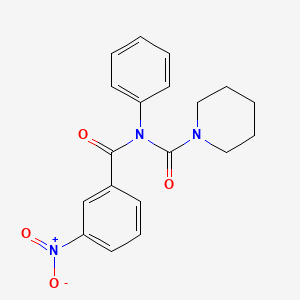
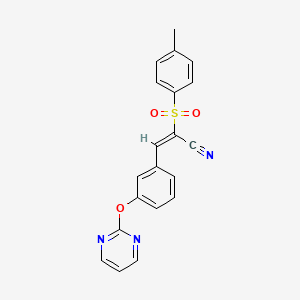
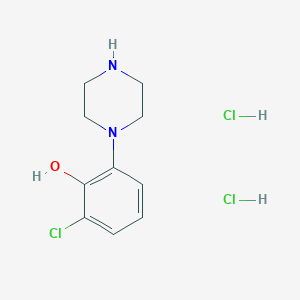
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
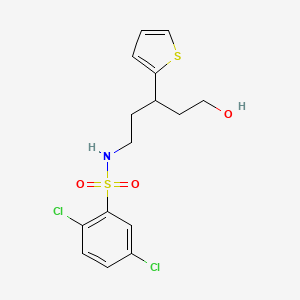
![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
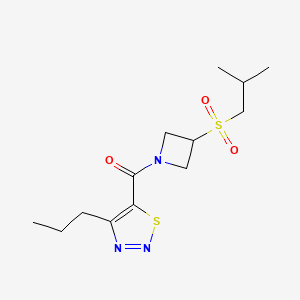
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)